molecular formula C17H19N3O2S B2924663 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396861-82-7

7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2924663
CAS No.: 1396861-82-7
M. Wt: 329.42
InChI Key: CJDUZCSLDUNZQJ-UHFFFAOYSA-N
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Description

The compound 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide belongs to the pyrimido[2,1-b][1,3]thiazine family, characterized by a fused bicyclic core combining pyrimidine and thiazine rings. Key structural features include:

  • 7-Methyl group: Enhances hydrophobicity and influences steric interactions.
  • N-(1-phenylethyl)carboxamide: Provides a bulky aromatic substituent, likely impacting target binding and solubility.

Derivatives of this core are often explored for their reactivity and bioactivity due to the presence of electrophilic sites (e.g., oxo groups) and nucleophilic substituents (e.g., carboxamides) .

Properties

IUPAC Name

7-methyl-6-oxo-N-(1-phenylethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-8-18-17-20(16(11)22)9-14(10-23-17)15(21)19-12(2)13-6-4-3-5-7-13/h3-8,12,14H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDUZCSLDUNZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features
Target Compound C₁₇H₂₀N₃O₂S 7-methyl, 6-oxo, N-(1-phenylethyl)carboxamide 334.43 Phenylethyl group enhances hydrophobicity; carboxamide stabilizes interactions.
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride C₈H₉ClN₂O₃S Carboxylic acid, hydrochloride salt 248.68 Acidic derivative with high solubility; hydrochloride salt improves stability.
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate C₁₇H₁₇BrN₂O₃S 4-bromophenyl, ethyl ester, 8-methyl 409.30 Bromine atom enables halogen bonding; ester group enhances lipophilicity.
N-(2-(3,5-dimethylpyrazolyl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide C₁₉H₂₈N₅O₂S Pyrazolylethyl, ethyl, 8-methyl 390.52 Bulky pyrazole substituent may improve target specificity.
7-Hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₆H₁₅N₃O₄S Hydroxy, 3-methoxyphenethyl, thiazolo[3,2-a]pyrimidine core 345.40 Hydroxy group enhances hydrogen bonding; methoxyphenethyl modulates solubility.

Research Findings and Trends

Substituent Impact :

  • Electron-withdrawing groups (e.g., bromine, oxo) enhance electrophilicity, facilitating nucleophilic attacks, while bulky substituents (e.g., phenylethyl, pyrazolylethyl) improve target specificity .
  • Carboxamides generally exhibit better metabolic stability than esters, though at the cost of reduced lipophilicity .

Structural Flexibility :

  • The pyrimidothiazine core’s puckered conformation (observed in ) allows adaptive binding to enzymes or receptors, a feature likely shared by the target compound .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., ) are easier to synthesize, while complex analogs (e.g., ) require multi-step protocols involving chromatography .

Biological Activity

7-methyl-6-oxo-N-(1-phenylethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound characterized by its unique structural features, including a pyrimidine and thiazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may offer therapeutic benefits across various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S. The presence of nitrogen and sulfur within its bicyclic structure contributes to its stability and reactivity. The phenylethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties such as absorption and distribution in biological systems.

Structural Features

Feature Description
Molecular Formula C15H16N4O2S
Ring System Pyrimidine and Thiazine
Functional Groups Carboxamide and Carbonyl

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

Research has suggested that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows for the hypothesis that it could inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be further understood through interaction studies with various biological targets. These interactions are crucial for elucidating its mechanism of action and optimizing therapeutic efficacy.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase after treatment with varying concentrations of the compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of thiazine and pyrimidine structures along with the phenylethyl substitution. This combination potentially enhances its lipophilicity and bioactivity compared to other similar compounds.

Compound Name Structure Type Notable Activity
5-Oxo-thiazolidinoneThiazolidinoneAntimicrobial
Pyrimidinone DerivativesPyrimidinoneAntiviral
Benzothiazole derivativesBenzothiazoleAnticancer

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